molecular formula C8H12BrN3 B1464572 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 1248903-83-4

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No. B1464572
M. Wt: 230.11 g/mol
InChI Key: DWGNYWPLHBOTBH-UHFFFAOYSA-N
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Description

“4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by a method similar to step 24-1 of Example 24 from 4-bromo-1-fluoro-2-nitrobenzene and 1- (1-methylpiperidin-4-yl) ethanamine1. However, the exact synthesis process for “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is not available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” are not explicitly mentioned in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” are not available in the retrieved sources.


Scientific Research Applications

Methods of Application

Results: Studies have shown that these hybrids and conjugates exhibit significant activity against ESKAPE pathogens, which are known for their resistance to conventional antibiotics .

Application in Organic Synthesis

Methods of Application

Results: The synthesis routes have been optimized to achieve good yields and selectivity, leading to compounds like Indiacen A and Indiacen B, which have a range of biological activities .

Application in Material Science

Results

Application in Biochemistry

Results

Application in Pharmacology

Results

Application in Analytical Chemistry

Results

Application in Synthetic Chemistry

Summary of Application

Methods of Application: Starting from commercially available 4-bromo-1H-indole, the compound is used in a multi-step synthesis involving reactions like Vilsmeier formylation and Horner–Wadsworth–Emmons olefination to produce targeted molecules .

Results: The synthesis process has been reported to achieve good yield and selectivity, leading to compounds like Indiacen A and Indiacen B, which are explored for their anticancer and anti-inflammatory properties .

Safety And Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. The specific safety and hazards of “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” are not mentioned in the retrieved sources.


Future Directions

The future directions for research on “4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not outlined in the retrieved sources.


properties

IUPAC Name

4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGNYWPLHBOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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